ERK 抑制剂 II,阴性对照

描述

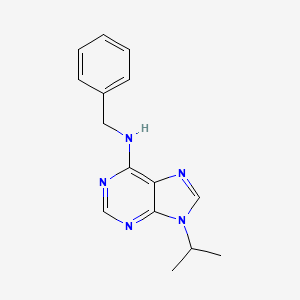

ERK Inhibitor II, Negative Control, also known as FR180209, is a small molecule inhibitor primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of ERK and is referenced under CAS 1177970-73-8 . It is also known by other synonyms such as Chk2 Inhibitor IV, Irfin1, Insulin Receptor Family Inhibitor, and Aurora Kinase Inhibitor XII . It is an effective inhibitor of extracellular signal-regulated kinase (ERK) and inhibits the activation of the insulin receptor, which can be used in the study of diabetes .

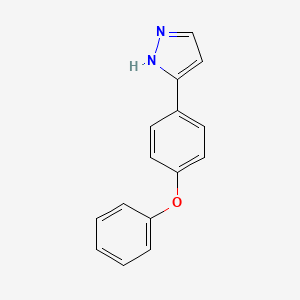

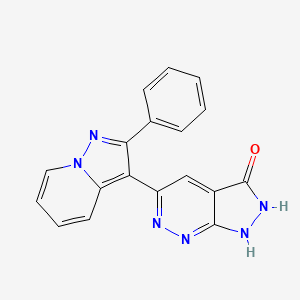

Molecular Structure Analysis

The empirical formula of ERK Inhibitor II, Negative Control is C18H12N6O . Its molecular weight is 328.33 . The InChI key for this compound is QMBDONCHHMIWFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

ERK Inhibitor II, Negative Control is a solid substance . It is green in color and is soluble in DMSO at 10 mg/mL . It is recommended to be stored at a temperature of 2-8°C . It is also recommended to protect it from light and freeze it for storage .科学研究应用

1. 癌症治疗和耐药机制

ERK 抑制剂在癌症研究中至关重要,特别是在解决对现有癌症治疗的耐药机制方面。例如,(Morris 等人,2013 年) 的研究讨论了 SCH772984,一种 ERK1/2 抑制剂,它对耐受 BRAF 或 MEK 抑制剂的肿瘤显示出有效性,突出了 ERK 抑制剂在克服癌症治疗中耐药机制中的作用。

2. 调查细胞过程

ERK 抑制剂用于研究各种细胞过程。 (Kinoshita 等人,2016 年) 描述了使用肽型 ERK2 抑制剂来研究其对 2 型糖尿病模型的影响。这证明了 ERK 抑制剂在探索 ERK 通路在癌症以外疾病中的作用方面的效用。

3. 了解心脏疾病

(Li 等人,2016 年) 的研究探索了 MEK 抑制剂 Selumetinib 在预防心脏肥大中的应用。这表明 ERK 通路抑制剂在心血管研究中可能是有价值的工具,尤其是在 ERK 激活是关键因素的情况下。

4. 药物发现和开发

ERK 抑制剂在药物发现过程中至关重要。 (Wei 等人,2019 年) 讨论了 MS432 的发现,这是一种 MEK1/2 降解剂,提供了一种新的癌症治疗方法。这项研究例证了 ERK 抑制剂在开发新的治疗策略中的应用。

5. 实体瘤的治疗

ERK 抑制剂在治疗实体瘤中显示出前景。 (Sullivan 等人,2017 年) 的研究讨论了 Ulixertinib,一种 ERK1/2 抑制剂,在治疗晚期实体瘤的 I 期试验中。这突出了 ERK 抑制剂在临床环境中治疗各种实体瘤的潜力。

6. 克服耐药性

ERK 抑制剂也被研究为克服癌症治疗中耐药性的一种手段。 (Roskoski,2019 年) 描述了 ERK1/2 抑制剂的开发,这些抑制剂对耐受 BRAF 和 MEK1/2 抑制剂治疗的细胞系有效,展示了它们在解决癌症耐药性挑战中的重要性。

作用机制

安全和危害

未来方向

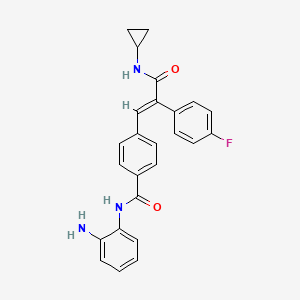

While ERK inhibitors are considered important targets for the treatment of various cancers, the occurrence of severe side effects in clinical trials restricts their development . The development of novel photocaged ERK inhibitors, which can be selectively activated by UV irradiation to release a highly potent ERK inhibitor in multiple cancer cell lines, provides a new strategy for precise cancer therapy .

属性

IUPAC Name |

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydropyrazolo[3,4-c]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-10H,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBDONCHHMIWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587897 | |

| Record name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ERK Inhibitor II, Negative Control | |

CAS RN |

1177970-73-8 | |

| Record name | 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

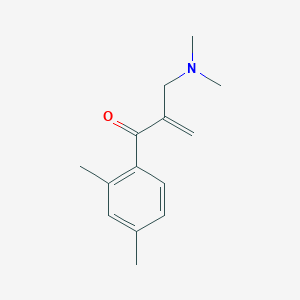

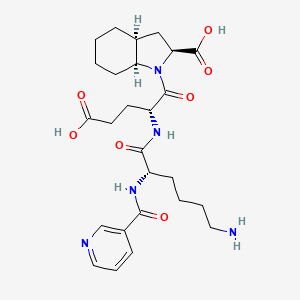

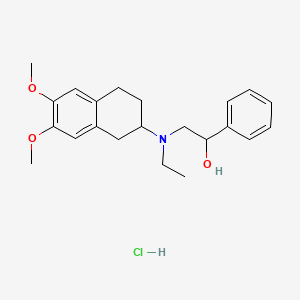

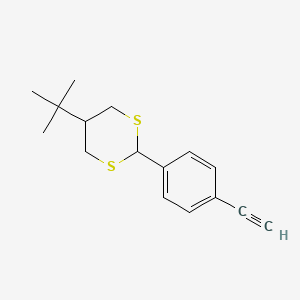

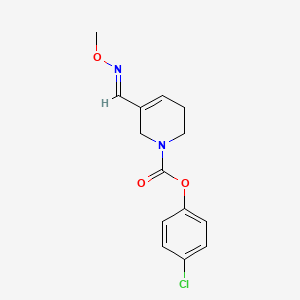

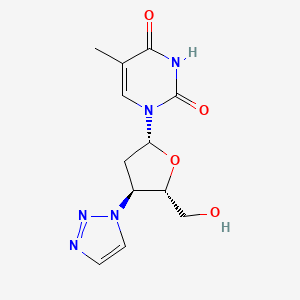

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。